molecular formula C10H15BO4 B1463748 4-[(2-Methoxyethoxy)methyl]phenylboronic acid CAS No. 1146169-44-9

4-[(2-Methoxyethoxy)methyl]phenylboronic acid

Cat. No.: B1463748
CAS No.: 1146169-44-9
M. Wt: 210.04 g/mol
InChI Key: SYIVZVYGGAFFDT-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethoxy)methyl]phenylboronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-methoxyethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVZVYGGAFFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681350
Record name {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146169-44-9
Record name {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-[(2-Methoxyethoxy)methyl]phenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property allows it to interact with a variety of biomolecules, including enzymes and proteins. For instance, it can bind to the cis-diol groups present in sugars and glycoproteins, facilitating the manipulation and detection of these molecules in biochemical assays. Additionally, this compound has been shown to interact with certain enzymes, potentially inhibiting or modifying their activity, which can be useful in studying enzyme functions and developing enzyme inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways and gene expression. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Biological Activity

4-[(2-Methoxyethoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological molecules, particularly those containing diols, making it a valuable compound in the study of enzyme activity, drug delivery systems, and biomolecular interactions.

  • Chemical Formula : C₉H₁₃BO₄
  • Molecular Weight : 197.01 g/mol
  • CAS Number : 23508303

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diol-containing compounds. This interaction is crucial for:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes by binding to their active sites, altering their function.
  • Targeting Glycoproteins : Its boronic acid group enables selective binding to glycosylated proteins, facilitating their separation and analysis in biochemical assays.

Biological Activity Overview

  • Enzyme Inhibition : Research indicates that this compound can effectively inhibit various enzymes, including glycosidases and proteases, by forming stable complexes with their active sites.
  • Cell Signaling Modulation : By interacting with key signaling proteins, it can modulate cellular pathways involved in growth and metabolism.
  • Drug Delivery Applications : Its ability to form complexes with sugars makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of boronic acids on glycosidases, this compound demonstrated significant inhibition at micromolar concentrations. The compound's structure allowed for effective binding to the enzyme's active site, leading to a decrease in enzymatic activity by approximately 70% compared to controls.

Case Study 2: Targeting Glycoproteins

A research project focused on the use of boronic acids for the enrichment of glycoproteins from biological samples highlighted the effectiveness of this compound. The compound was used in conjunction with magnetic microspheres to isolate glycoproteins from serum samples, achieving a recovery rate of over 85%. This method showcases its potential in proteomics for biomarker discovery.

Biochemical Pathways

The compound participates in several biochemical pathways:

  • Glycolysis Regulation : By inhibiting specific enzymes involved in glycolysis, it can influence metabolic flux.
  • Signal Transduction : It modulates pathways such as the PI3K/Akt pathway by affecting the phosphorylation status of key proteins.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed when administered orally or intravenously.
  • Distribution : Demonstrates good tissue distribution due to its moderate lipophilicity.
  • Metabolism and Excretion : Primarily metabolized by liver enzymes and excreted via urine.

Safety Profile

The compound is classified as causing skin irritation and serious eye irritation (H315 and H319). Safety protocols should be followed when handling this chemical in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.